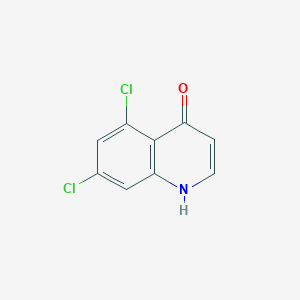

5,7-Dichloro-4-hydroxyquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,7-dichloro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-5-3-6(11)9-7(4-5)12-2-1-8(9)13/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESHSYASHHORJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C1=O)C(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10885183 | |

| Record name | 4(1H)-Quinolinone, 5,7-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21873-52-9 | |

| Record name | 5,7-Dichloro-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21873-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(1H)-Quinolinone, 5,7-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021873529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(1H)-Quinolinone, 5,7-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4(1H)-Quinolinone, 5,7-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dichloro-4-hydroxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Quinoline Core in Modern Chemistry

An In-Depth Technical Guide to the Basic Properties of 5,7-Dichloro-4-hydroxyquinoline

The quinoline scaffold is a privileged heterocyclic system that forms the structural basis for a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic properties and versatile reactivity have made it a cornerstone of medicinal chemistry. Within this class, 4-hydroxyquinoline (or its tautomeric form, 4-quinolone) derivatives are of particular importance, serving as key intermediates in the synthesis of compounds with significant biological activity, from antimalarials to kinase inhibitors. This guide focuses on a specific, synthetically valuable derivative: This compound .

As a Senior Application Scientist, the intent of this document is not merely to list properties but to provide a cohesive understanding of this molecule's character. We will explore its fundamental physicochemical nature, its synthesis and reactivity from a mechanistic standpoint, and its applications as a strategic building block for drug discovery professionals. The information herein is synthesized to be both technically robust and practically insightful for researchers in the field.

Core Molecular Structure and Physicochemical Identity

The foundational identity of any chemical compound lies in its structure and the intrinsic properties that arise from it. This compound is a molecule defined by its chlorinated benzene ring fused to a 4-hydroxypyridine system.

Tautomerism: The Quinolone-Quinolinol Equilibrium

A critical feature of 4-hydroxyquinolines is their existence in a tautomeric equilibrium with the 4-quinolone form. Spectroscopic and crystallographic evidence indicates that the equilibrium for the parent scaffold and its derivatives strongly favors the 5,7-dichloro-1H-quinolin-4-one (keto) form.[1][2] This preference is driven by the stability of the amide group within the heterocyclic ring. This structural nuance is paramount, as it dictates the molecule's hydrogen bonding capabilities, reactivity, and interactions with biological targets.

Caption: Keto-enol tautomerism of the title compound.

Physicochemical Properties

The fundamental physical and chemical identifiers for this compound are summarized below. These data are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source(s) |

| IUPAC Name | 5,7-dichloro-1H-quinolin-4-one | [3] |

| CAS Number | 21873-52-9 | [4] |

| Molecular Formula | C₉H₅Cl₂NO | [3] |

| Molecular Weight | 214.05 g/mol | [5] |

| Monoisotopic Mass | 212.97482 Da | [3] |

| Appearance | Expected to be an off-white to light brown solid | [6] |

| Melting Point | Data not available; expected to be >200 °C (by analogy) | N/A |

| Solubility | Practically insoluble in water; soluble in polar organic solvents like DMSO, DMF, and hot ethanol. | [6][7] |

Synthesis and Reactivity

Understanding how a molecule is constructed and how it behaves in chemical reactions is fundamental to its utility. The synthesis of 4-hydroxyquinolines is well-established, with the Gould-Jacobs reaction being a primary and highly adaptable method.

Retrosynthetic Analysis and Proposed Synthesis

The most logical approach to synthesizing this compound is via the Gould-Jacobs reaction.[8][9][10] This strategy involves the condensation of a suitably substituted aniline with an ethoxymethylenemalonate derivative, followed by a high-temperature thermal cyclization.

Caption: Proposed Gould-Jacobs synthesis workflow.

Experimental Protocol: Gould-Jacobs Synthesis

This protocol is a representative methodology adapted from established procedures for synthesizing 4-hydroxyquinolines.[9][11]

Step 1: Synthesis of Diethyl [(3,5-dichlorophenylamino)methylene]malonate

-

Combine 3,5-dichloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in a round-bottom flask equipped with a distillation head.

-

Heat the mixture in an oil bath at 120-130 °C for 2 hours. Ethanol will distill from the reaction mixture.

-

After 2 hours, apply a vacuum to remove the remaining ethanol and cool the mixture. The resulting crude intermediate can often be used directly in the next step.

Step 2: Thermal Cyclization to Ethyl this compound-3-carboxylate

-

In a separate flask, heat a high-boiling solvent such as Dowtherm A or diphenyl ether to 250 °C.

-

Add the crude intermediate from Step 1 portion-wise to the hot solvent. The addition should be controlled to maintain the temperature.

-

Maintain the reaction at 250 °C for 30-60 minutes. Monitor the reaction by TLC.

-

Cool the mixture to below 100 °C and add hexane or petroleum ether to precipitate the product.

-

Filter the solid, wash thoroughly with hexane, and dry under vacuum.

Step 3 & 4: Hydrolysis and Decarboxylation

-

Suspend the crude ester from Step 2 in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 2-3 hours until a clear solution is obtained, indicating complete saponification.

-

Cool the solution in an ice bath and carefully acidify to ~pH 2 with concentrated HCl. A precipitate of the carboxylic acid will form.

-

To decarboxylate, heat the acidic slurry to 80-90 °C until effervescence ceases.

-

Cool the mixture, collect the solid product by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield this compound.

Core Reactivity

The reactivity of this compound is governed by its distinct functional domains. The electron-withdrawing chlorine atoms deactivate the benzene ring towards typical electrophilic aromatic substitution but direct any potential substitution to the C6 and C8 positions. The most significant reactivity is associated with the pyridinone ring.

Caption: Key reactivity pathways of the 4-quinolone scaffold.

-

N- and O-Alkylation: The tautomeric nature allows for selective alkylation. Strong bases like NaH will deprotonate the nitrogen, leading to N-alkylation, while weaker bases like K₂CO₃ favor O-alkylation of the enol form.

-

Conversion of C4-OH to Chlorine: This is a crucial transformation for further functionalization. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) readily convert the 4-hydroxyl group into a 4-chloro group.[12] The resulting 4,5,7-trichloroquinoline is a valuable intermediate for nucleophilic aromatic substitution reactions, particularly with amines.

-

Reactivity at C3: The C3 position is activated and can undergo various electrophilic substitutions, such as the Vilsmeier-Haack reaction to install a formyl group, or Mannich reactions.[13]

Spectral Characterization

| Technique | Predicted Key Features and Interpretation |

| ¹H NMR | Aromatic Region (δ 7.0-8.5 ppm): Expect three signals. A doublet for H6 and a doublet for H8, with a small meta-coupling constant (J ≈ 2-3 Hz). A singlet (or very finely split doublet) for H2. The proton at C3 will likely appear as a singlet further upfield. N-H Proton: A broad singlet, typically >10 ppm, due to the amide proton in the favored quinolone tautomer. |

| ¹³C NMR | Carbonyl Carbon (C4): A signal in the range of δ 175-180 ppm. Aromatic/Vinyl Carbons: Multiple signals between δ 110-150 ppm. Carbons bearing chlorine (C5, C7) will be downfield. Quaternary carbons (C4a, C8a) will also be present. The C2 and C3 signals will be distinct based on their position relative to the nitrogen and carbonyl groups. |

| IR Spec. | N-H Stretch: A broad absorption band around 3200-3000 cm⁻¹ corresponding to the N-H bond of the quinolone. C=O Stretch: A strong, sharp absorption band around 1620-1650 cm⁻¹ for the amide carbonyl. C=C/C=N Stretches: Multiple bands in the 1600-1450 cm⁻¹ region. C-Cl Stretches: Absorptions in the fingerprint region, typically below 800 cm⁻¹. |

| Mass Spec. | Molecular Ion (M⁺): A prominent cluster of peaks corresponding to the molecular weight (m/z ≈ 213, 215, 217) due to the isotopic distribution of the two chlorine atoms (³⁵Cl and ³⁷Cl), with an approximate ratio of 9:6:1. This isotopic pattern is a definitive diagnostic feature. |

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile intermediate and a privileged scaffold in medicinal chemistry.

-

Scaffold for Kinase Inhibitors: The 4-quinolone core is a well-known "hinge-binding" motif that can mimic the adenine portion of ATP. This allows it to competitively bind to the ATP-binding site of many protein kinases, which are critical targets in oncology and inflammation. The chlorine atoms at the 5 and 7 positions provide valuable vectors for synthetic elaboration, allowing chemists to introduce substituents that can target specific pockets in the kinase active site, thereby enhancing potency and selectivity.

-

Intermediate for Bioactive Molecules: Following conversion of the 4-hydroxyl to a 4-chloro group, the molecule becomes an excellent substrate for introducing amine side chains. This is the cornerstone of the synthesis of numerous antimalarial drugs like chloroquine, where a dialkylaminoalkylamine chain is attached at the C4 position.[12]

-

Fragment-Based Drug Discovery: The dichlorinated quinolone core can be used as a starting fragment in fragment-based screening campaigns to identify initial hits against novel biological targets.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related compounds like 5,7-dichloro-8-hydroxyquinoline provide essential guidance.[5]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

References

- 1. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - this compound (C9H5Cl2NO) [pubchemlite.lcsb.uni.lu]

- 4. This compound | 21873-52-9 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 5,7-Dichloro-8-hydroxyquinoline, 98% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.nl]

- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Gould-Jacobs Reaction [drugfuture.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. 4,7-Dichloroquinoline synthesis - chemicalbook [chemicalbook.com]

- 13. mdpi.com [mdpi.com]

physicochemical characteristics of 5,7-Dichloro-4-hydroxyquinoline

An In-Depth Technical Guide to the Physicochemical Characteristics of 5,7-Dichloro-4-hydroxyquinoline

Abstract

This compound, systematically named 5,7-dichloro-1H-quinolin-4-one, is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It serves as a privileged scaffold, particularly in the development of novel kinase inhibitors for therapeutic applications in oncology and inflammatory diseases.[1] A thorough understanding of its physicochemical properties is paramount for researchers in optimizing synthetic routes, designing new analogues, developing suitable formulations, and interpreting structure-activity relationships (SAR). This guide provides a detailed examination of the core physicochemical characteristics of this compound, grounded in established analytical principles. It emphasizes the pivotal role of lactam-lactim tautomerism in dictating its structural and spectral properties and offers field-proven experimental protocols for its comprehensive characterization.

Chemical Identity and Structural Elucidation

The foundational characteristic of this compound is its existence as a tautomeric equilibrium between the lactim (enol) and lactam (keto) forms. While commonly referred to by its "hydroxyquinoline" name (the lactim form), experimental and spectroscopic evidence overwhelmingly indicates that the equilibrium favors the more stable lactam tautomer, 5,7-dichloro-1H-quinolin-4-one, especially in condensed phases and polar solvents.[2] This distinction is critical for accurate structural interpretation and prediction of its chemical behavior.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | 5,7-dichloro-1H-quinolin-4-one | [1][3] |

| CAS Number | 171850-29-6 | [4] |

| Molecular Formula | C₉H₅Cl₂NO | [3] |

| Molar Mass | 214.05 g/mol | [5] |

| InChI Key | GESHSYASHHORJB-UHFFFAOYSA-N | [1] |

| PubChem CID | 2736001 | [3] |

The Lactam-Lactim Tautomerism

The equilibrium between the aromatic alcohol (lactim) and the α,β-unsaturated amide (lactam) is the single most important factor governing the molecule's properties. The lactam form achieves greater stability through a more favorable resonance delocalization involving the carbonyl group. This structural reality is reflected in its spectral data and chemical reactivity.

Caption: Lactam-Lactim tautomerism of the title compound.

Core Physicochemical Properties

A summary of the key physicochemical data is presented below. It is important to note that while some properties are predicted or inferred from structurally similar compounds, specific experimental data for this compound is not extensively documented in public literature, underscoring the necessity of empirical validation in a research setting.

Table 2: Summary of Physicochemical Properties

| Property | Value / Description | Significance in Drug Development |

| Physical State | Expected to be a crystalline solid at room temperature.[6] | Affects handling, storage stability, and formulation choices (e.g., solid dosage forms). |

| Melting Point | Not widely reported. Requires experimental determination. | A critical indicator of purity; a sharp melting point suggests high purity. |

| Solubility | Water: Practically insoluble.[6][7] Organic Solvents: Expected to be soluble in polar aprotic solvents like DMSO and DMF, with slight solubility in alcohols.[6] | Governs solvent selection for synthesis, purification, and biological assays. Poor aqueous solubility is a major hurdle in formulation. |

| pKa | Not experimentally determined. The N-H proton of the lactam is expected to be weakly acidic. | Influences solubility at different physiological pH values and the potential for salt formation. |

| Predicted XlogP | 2.8 | [3] |

Detailed Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous confirmation of the compound's structure, primarily its existence as the quinolin-4-one tautomer.

Mass Spectrometry (MS)

Mass spectrometry provides the exact mass of the molecule, confirming its elemental composition. Predicted collision cross-section (CCS) values are valuable for advanced analytical techniques like ion mobility-mass spectrometry.

Table 3: Predicted Mass Spectrometry Data

| Adduct | m/z (mass-to-charge) | Predicted CCS (Ų) |

| [M+H]⁺ | 213.98210 | 136.3 |

| [M+Na]⁺ | 235.96404 | 148.9 |

| [M-H]⁻ | 211.96754 | 138.2 |

| [M+K]⁺ | 251.93798 | 142.1 |

| Data sourced from PubChem.[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of this compound in solution.[1] The expected spectra for the dominant lactam form would exhibit characteristic signals:

-

¹H NMR: Signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the quinoline ring. A key diagnostic signal would be a broad singlet at a downfield chemical shift (>10 ppm) corresponding to the N-H proton, which readily exchanges with D₂O.

-

¹³C NMR: A signal in the range of 170-180 ppm, characteristic of a carbonyl (C=O) carbon, would provide definitive evidence for the lactam tautomer. Other signals would appear in the aromatic region for the remaining carbon atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum for this compound would be dominated by features of the lactam form:

-

A strong, sharp absorption band around 1650-1680 cm⁻¹ , corresponding to the C=O stretching vibration of the amide.

-

A broad absorption band in the region of 3100-3300 cm⁻¹ due to the N-H stretching vibration.

-

The absence of a strong, broad O-H band around 3200-3600 cm⁻¹ further refutes the predominance of the lactim tautomer in the solid state.

Experimental Workflows and Protocols

As a Senior Application Scientist, the emphasis is not just on the data but on the robust acquisition of that data. The following protocols represent self-validating systems for characterizing a new batch of this compound.

Overall Characterization Workflow

A logical workflow ensures that foundational properties like purity are established before more complex analyses are undertaken.

Caption: Logical workflow for physicochemical characterization.

Protocol: Purity Determination by Reverse-Phase HPLC

Rationale: Establishing the purity of the analyte is the most critical first step. An impure sample will yield erroneous data for all other physicochemical tests. This method is adapted from validated procedures for similar halogenated quinolines.[8]

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% o-Phosphoric Acid in HPLC-grade water.

-

Mobile Phase B: Acetonitrile.

-

Scientist's Note: The acid ensures that the analyte is in a single protonation state, preventing peak tailing and improving reproducibility.[8]

-

-

Instrumentation Setup:

-

Column: C18, 2.1 mm x 100 mm, 1.7 µm particle size.

-

Flow Rate: 0.5 mL/min.

-

Detector: PDA/UV at 247 nm.[8]

-

Injection Volume: 5 µL.

-

Gradient: Start with 55% B, hold for 2 minutes, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.

-

-

Sample Preparation:

-

Prepare a stock solution of 1 mg/mL in DMSO.

-

Create a working solution of 50 µg/mL by diluting the stock in the initial mobile phase composition (45:55 Water:Acetonitrile).

-

-

Analysis and Validation:

-

Inject a blank (mobile phase) to establish a baseline.

-

Perform five replicate injections of the working solution.

-

System Suitability: The relative standard deviation (RSD) for the peak area and retention time should be <2%.

-

Purity Calculation: Purity is determined by the area percent of the main peak relative to the total area of all peaks detected.

-

Protocol: ¹H NMR Sample Preparation and Acquisition

Rationale: To confirm the structure and observe the exchangeable N-H proton, which is a key indicator of the lactam tautomer, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

-

Add approximately 0.7 mL of DMSO-d₆.

-

Cap the tube and vortex until the sample is fully dissolved. A brief sonication may be required.

-

Scientist's Note: DMSO is an excellent solvent for many heterocyclic compounds and its residual proton signal does not typically interfere with the downfield N-H signal.

-

-

Instrumental Acquisition:

-

Acquire a standard ¹H spectrum (e.g., 16-32 scans).

-

Validation Step: After the initial acquisition, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signal corresponding to the N-H proton should diminish or disappear completely due to proton-deuterium exchange, confirming its identity.

-

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. PubChemLite - this compound (C9H5Cl2NO) [pubchemlite.lcsb.uni.lu]

- 4. This compound | CAS 171850-29-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. chembk.com [chembk.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 5,7-Dichloro-8-hydroxyquinoline, 98% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.nl]

- 8. Validation of a UPLC-PDA method to study the content and stability of 5-chloro 8-hydroxyquinoline and 5,7-dichloro 8-hydroxyquinoline in medicated feed used in swine farming - PubMed [pubmed.ncbi.nlm.nih.gov]

5,7-Dichloro-4-hydroxyquinoline CAS number and structure

An In-depth Technical Guide to 5,7-Dichloro-4-hydroxyquinoline

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, synthesis, physicochemical properties, biological significance, and analytical methodologies, offering field-proven insights into its application.

This compound is a substituted quinoline derivative. The quinoline scaffold is considered a "privileged structure" in medicinal chemistry, appearing in a wide range of pharmacologically active compounds.[1][2] The specific placement of two chlorine atoms on the benzene ring and a hydroxyl group on the pyridine ring imparts distinct chemical properties that make it a valuable precursor in synthetic chemistry.

The compound is recognized by the following identifiers:

-

CAS Number: 21873-52-9[3]

-

Molecular Formula: C₉H₅Cl₂NO[4]

-

IUPAC Name: 5,7-dichloro-1H-quinolin-4-one[1]

The structure consists of a fused bicyclic system with chlorine substituents at positions 5 and 7 and a hydroxyl group at position 4. This hydroxyl group allows the molecule to exist in keto-enol tautomerism with 5,7-dichloro-1H-quinolin-4-one.

Table 1: Physicochemical Properties of this compound | Property | Value | Source | | :--- | :--- | :--- | | Molecular Weight | 214.05 g/mol |[4] | | Monoisotopic Mass | 212.97482 Da |[4] | | Appearance | Bright light brown powder |[5] | | Melting Point | 178-180 °C (for the related 8-hydroxy isomer) |[5] | | Solubility | Generally soluble in organic solvents like DMSO and methanol; limited solubility in water.[5][6] | | Predicted XlogP | 2.8 |[4] |

Synthesis Pathway and Rationale

The synthesis of substituted 4-hydroxyquinolines often employs cyclization reactions. A common and effective strategy is the Gould-Jacobs reaction, which involves the condensation of an aniline with an ethoxymethylenemalonic ester derivative, followed by thermal cyclization.

For this compound, a plausible synthetic route starts with 3,5-dichloroaniline.

Causality in Synthesis:

-

Step 1 (Condensation): 3,5-dichloroaniline is reacted with diethyl ethoxymethylenemalonate (DEEM). The amino group of the aniline acts as a nucleophile, attacking the electron-deficient carbon of the double bond in DEEM and displacing the ethoxy group. This step forms the key intermediate, an anilinoacrylate. This reaction is typically heated to drive the elimination of ethanol.[7][8]

-

Step 2 (Thermal Cyclization): The anilinoacrylate intermediate is heated in a high-boiling point solvent, such as Dowtherm A (a mixture of diphenyl ether and biphenyl).[7][8] The high temperature provides the activation energy needed for an intramolecular cyclization, forming the quinoline ring system.

-

Step 3 (Saponification & Decarboxylation): The resulting ester is then saponified using a strong base like sodium hydroxide to yield a carboxylic acid salt. Subsequent acidification and heating lead to decarboxylation, yielding the final this compound product.[7][8]

Caption: Generalized Gould-Jacobs synthesis workflow for this compound.

Biological Activity and Applications in Drug Discovery

This compound serves as a versatile scaffold for the development of targeted therapeutic agents. Its primary value lies in its utility as a precursor for synthesizing novel kinase inhibitors.[1]

-

Kinase Inhibition: The quinoline core can effectively mimic the adenine region of ATP, allowing it to bind competitively to the ATP-binding cleft of various protein kinases.[1] This makes it a valuable starting point for structure-activity relationship (SAR) studies aimed at developing potent and selective inhibitors for kinases implicated in oncology and inflammatory diseases.[1]

-

Antimicrobial Potential: The broader class of chlorinated hydroxyquinolines has well-documented antimicrobial and antifungal properties.[9][10] For instance, the isomeric 5,7-dichloro-8-hydroxyquinoline (Chloroxine) is used as a synthetic antibacterial agent for treating dandruff and seborrhoeic dermatitis.[10][11] While the 4-hydroxy isomer is primarily used as a synthetic intermediate, its structural similarity suggests inherent potential for antimicrobial activity, making it a subject of interest for developing new anti-infective agents.[12][13]

Analytical Methodology: Quantification by UPLC-PDA

Accurate quantification of this compound and its derivatives is essential for quality control and research applications. A reliable method is Ultra-Performance Liquid Chromatography with a Photodiode Array detector (UPLC-PDA). The following protocol is adapted from validated methods for similar chlorinated hydroxyquinolines.[14]

Protocol for UPLC-PDA Analysis:

-

System Preparation:

-

Column: Use a reverse-phase C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm).[14] The C18 stationary phase provides excellent retention for hydrophobic molecules like dichlorinated quinolines.

-

Mobile Phase: Prepare a mixture of acetonitrile and 0.1% o-phosphoric acid in water (e.g., 55:45 v/v).[14] Acetonitrile serves as the organic modifier, while phosphoric acid helps to ensure sharp peak shapes by protonating any residual silanols on the column and suppressing ionization of the analyte.

-

Flow Rate: Set the flow rate to 0.5 mL/min.[14]

-

Detector: Set the PDA detector to monitor at a wavelength of approximately 247 nm, which corresponds to a strong absorbance maximum for the chromophore.[14]

-

-

Sample and Standard Preparation:

-

Prepare a stock solution of this compound in a suitable solvent like methanol.

-

Create a series of calibration standards by diluting the stock solution to known concentrations.

-

Prepare the unknown sample by dissolving it in the mobile phase or methanol and filtering through a 0.45 µm syringe filter to remove particulates.[15]

-

-

Analysis Workflow:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a standard volume (e.g., 20 µL) of each calibration standard to generate a calibration curve.[15]

-

Inject the prepared unknown sample.

-

Identify the analyte peak based on its retention time compared to the standard.

-

Quantify the analyte in the sample by comparing its peak area to the calibration curve.

-

Caption: Standard workflow for the quantification of this compound via UPLC-PDA.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is imperative. The following guidelines are based on safety data for structurally related compounds.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, impervious gloves, and a lab coat.[16][17]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17][18] Avoid contact with skin and eyes.[5]

-

Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[19]

-

Storage: Keep the container tightly closed in a dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[16]

-

Toxicity: The compound is considered toxic to aquatic life with long-lasting effects.[19] Avoid release into the environment.[19]

Conclusion

This compound is a foundational building block in modern medicinal chemistry. Its well-defined structure and reactivity provide a robust starting point for the synthesis of complex molecules, particularly kinase inhibitors for therapeutic development. Understanding its synthesis, properties, and analytical characterization is crucial for researchers aiming to leverage this versatile scaffold in the pursuit of novel drugs and chemical probes.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 21873-52-9 [chemicalbook.com]

- 4. PubChemLite - this compound (C9H5Cl2NO) [pubchemlite.lcsb.uni.lu]

- 5. chembk.com [chembk.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis of 4,7-Dichloroquinoline - Chempedia - LookChem [lookchem.com]

- 9. [5,7-Dichloro-8-hydroxy-quinoline derivatives with antibacterial and antifungal activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. 5,7-Dichloro-8-hydroxyquinoline | 773-76-2 [chemicalbook.com]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. Validation of a UPLC-PDA method to study the content and stability of 5-chloro 8-hydroxyquinoline and 5,7-dichloro 8-hydroxyquinoline in medicated feed used in swine farming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.nl [fishersci.nl]

- 18. 5,7-Dichloroquinoline | CAS#:4964-77-6 | Chemsrc [chemsrc.com]

- 19. echemi.com [echemi.com]

An In-depth Technical Guide to the Core Mechanism of Action of 5,7-Dichloro-4-hydroxyquinoline

Foreword: Unraveling the Multifaceted Biology of a Privileged Scaffold

To the dedicated researchers, scientists, and drug development professionals exploring the vast chemical space for novel therapeutic agents, this guide offers a deep dive into the mechanistic underpinnings of 5,7-Dichloro-4-hydroxyquinoline. This molecule, a halogenated derivative of the 4-hydroxyquinoline core, stands as a compelling example of a "privileged scaffold" in medicinal chemistry. Its structural motifs hint at a rich pharmacology, suggesting multiple potential avenues of biological activity. While direct, comprehensive studies on this specific molecule are emerging, a wealth of knowledge from structurally related quinoline derivatives allows us to construct a robust, evidence-based framework for its probable mechanisms of action. This document synthesizes this information, providing not just a summary of potential actions, but also the scientific rationale and experimental pathways to validate these hypotheses. Our exploration will be grounded in the principles of kinase inhibition, metal ion homeostasis, and broad-spectrum enzyme interactions, offering a foundational understanding for future research and development endeavors.

I. The Chemical and Biological Profile of this compound

This compound is a heterocyclic organic compound characterized by a quinoline core substituted with two chlorine atoms at the 5 and 7 positions and a hydroxyl group at the 4 position. This specific arrangement of functional groups is critical to its biological activity, influencing its electronic properties, lipophilicity, and potential for intermolecular interactions.

The quinoline scaffold itself is a well-established pharmacophore, present in numerous approved drugs with a wide range of therapeutic applications, including anticancer, antimalarial, and antimicrobial agents. The addition of halogen atoms, in this case, chlorine, can significantly enhance the biological activity of the parent molecule by increasing its lipophilicity, thereby improving membrane permeability, and by modulating its interactions with biological targets. The 4-hydroxy group is a key feature, potentially participating in hydrogen bonding with amino acid residues in enzyme active sites and contributing to the molecule's ability to chelate metal ions.

One of the most significant assertions from the scientific literature is that this compound serves as a privileged scaffold for the design and synthesis of novel kinase inhibitors.[1] This is attributed to its ability to competitively bind to the ATP-binding cleft of various protein kinases, a common mechanism for a large class of oncology and anti-inflammatory drugs.[1]

II. Postulated Mechanisms of Action: A Multi-pronged Approach

Based on the extensive research into quinoline derivatives, the mechanism of action of this compound is likely not singular but rather a composite of several interconnected biological activities.

A. Kinase Inhibition: Targeting Cellular Signaling at its Core

The primary hypothesized mechanism of action for this compound is the inhibition of protein kinases.[1] Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.

The 4-hydroxyquinoline scaffold can act as a bioisostere for the adenine region of ATP, allowing it to fit into the ATP-binding pocket of kinases. The chlorine substituents at the 5 and 7 positions can further enhance binding affinity and selectivity for specific kinases. By occupying the ATP-binding site, this compound would prevent the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascades that drive pathological processes.

Diagram: Proposed Kinase Inhibition by this compound

References

5,7-Dichloro-4-hydroxyquinoline: An In-Depth Technical Guide to its Predicted Biological Activity

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[1][2][3] This technical guide focuses on 5,7-Dichloro-4-hydroxyquinoline, a halogenated derivative with significant potential as a bioactive molecule. Due to a notable scarcity of direct experimental data on this specific compound, this paper will provide a comprehensive, in-depth analysis of its predicted biological activities by drawing logical parallels from the well-studied class of 4-hydroxyquinoline analogs. We will explore the probable anticancer and antimicrobial properties, delve into hypothesized mechanisms of action, and present detailed, field-proven experimental protocols to validate these predictions. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

Introduction: The Quinoline Core and the Significance of Substitution

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have demonstrated a remarkable range of pharmacological properties, including antimalarial, anticancer, antimicrobial, and anti-inflammatory activities.[1][3] The biological effects of quinoline-based molecules are profoundly influenced by the nature and position of their substituents. The 4-hydroxyquinoline scaffold, in particular, has been identified as a "privileged structure" in drug discovery, associated with a multitude of biological activities.[4]

The subject of this guide, this compound, features two key substitutions on the quinoline core: a hydroxyl group at the C4 position and chlorine atoms at the C5 and C7 positions. The hydroxyl group is known to be crucial for the biological activity of many quinoline derivatives, while halogenation can significantly enhance their efficacy and modulate their physicochemical properties. This unique combination of functional groups suggests that this compound is a compelling candidate for investigation as a novel therapeutic agent.

This guide will proceed by first examining the predicted biological activities of this compound, primarily focusing on its potential as an anticancer and antimicrobial agent, based on data from analogous compounds. We will then explore the likely molecular mechanisms underpinning these activities. Finally, we will provide detailed experimental workflows for researchers to systematically investigate and validate the biological potential of this promising molecule.

Predicted Biological Activities of this compound

While direct studies on this compound are limited, the extensive research on its structural analogs allows for well-grounded predictions of its biological activities.

Anticancer Potential

The 4-hydroxyquinoline moiety is a common feature in a variety of compounds with demonstrated anticancer properties.[1][5][6][7] The anticancer mechanisms of quinoline derivatives are diverse and include the inhibition of tubulin polymerization, kinase inhibition, and the induction of apoptosis.[8]

It is plausible that this compound could exhibit anticancer activity through several mechanisms:

-

Kinase Inhibition: Many quinoline-based compounds function as inhibitors of various protein kinases, which are often dysregulated in cancer.[8] The 4-hydroxyquinoline scaffold can act as a bioisostere for the adenine moiety of ATP, enabling it to competitively bind to the ATP-binding site of kinases.

-

Induction of Apoptosis: Substituted quinolines have been shown to induce programmed cell death in cancer cells. This can occur through various signaling pathways, including the activation of caspases and modulation of the Bcl-2 family of proteins.

-

Inhibition of Topoisomerases: Some quinoline derivatives have been found to inhibit topoisomerases, enzymes that are critical for DNA replication and repair in cancer cells.

The presence of dichloro- substitution at the 5 and 7 positions may enhance the lipophilicity of the molecule, potentially improving its cell permeability and overall anticancer efficacy.

Antimicrobial Activity

4-Hydroxyquinoline and its derivatives have long been recognized for their antimicrobial properties.[9][10] They have shown inhibitory effects against a range of intestinal bacteria.[9][10] The antimicrobial activity of 4-hydroxy-2-quinolone analogs has been demonstrated against both Gram-positive and Gram-negative bacteria, as well as fungi.[11]

The predicted antimicrobial actions of this compound are likely to stem from:

-

Disruption of Bacterial Cell-to-Cell Communication (Quorum Sensing): Certain 4-hydroxy-2-alkylquinolines (HAQs) are known to be involved in the quorum-sensing systems of bacteria like Pseudomonas aeruginosa.[12][13][14] By interfering with these signaling pathways, this compound could disrupt biofilm formation and virulence factor production.

-

Inhibition of Essential Bacterial Enzymes: The quinoline scaffold could potentially inhibit key enzymes necessary for bacterial survival.

-

Metal Chelation: While more commonly associated with 8-hydroxyquinolines, the potential for 4-hydroxyquinolines to chelate metal ions that are essential for microbial enzyme function cannot be entirely ruled out and warrants investigation.

The halogenation of the quinoline ring in this compound is anticipated to contribute positively to its antimicrobial potency.

Hypothesized Mechanisms of Action: A Deeper Dive

Understanding the molecular mechanisms through which this compound may exert its biological effects is crucial for its development as a therapeutic agent. Based on the activities of related compounds, we can propose several key pathways and molecular targets.

In the Context of Cancer

A primary hypothesized mechanism of anticancer action for this compound is the inhibition of signaling pathways crucial for cancer cell proliferation and survival.

In the Context of Microbial Infections

For its antimicrobial activity, a key putative mechanism is the disruption of bacterial quorum sensing.

Experimental Protocols for Validation

To empirically determine the biological activity of this compound, a systematic and rigorous experimental approach is necessary. The following are detailed protocols for assessing its potential anticancer and antimicrobial properties.

Assessment of Anticancer Activity

Objective: To determine the cytotoxic effects of this compound on a panel of human cancer cell lines.

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Appropriate cell culture medium and supplements

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

-

96-well plates

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations. Add the compound dilutions to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48-72 hours.

-

Cell Viability Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Data Acquisition: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various bacterial and fungal strains.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well plates

-

DMSO

Procedure:

-

Preparation of Inoculum: Grow microbial cultures to the logarithmic phase and adjust the concentration to a standard density (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare a serial two-fold dilution of this compound in the appropriate broth in a 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Data Summary and Interpretation

The following table provides a hypothetical summary of expected data from the initial screening of this compound, based on the known activities of related 4-hydroxyquinoline derivatives.

| Biological Activity | Test System | Predicted Outcome (Metric) | Interpretation |

| Anticancer | MCF-7 (Breast Cancer) | IC50: 1-10 µM | Potent cytotoxic activity |

| Anticancer | A549 (Lung Cancer) | IC50: 5-20 µM | Moderate cytotoxic activity |

| Antimicrobial | S. aureus (Gram-positive) | MIC: 2-16 µg/mL | Significant antibacterial activity |

| Antimicrobial | E. coli (Gram-negative) | MIC: 16-64 µg/mL | Moderate antibacterial activity |

| Antimicrobial | C. albicans (Fungus) | MIC: 8-32 µg/mL | Antifungal activity |

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, a comprehensive analysis of its structural analogs strongly suggests its potential as a potent anticancer and antimicrobial agent. The presence of the 4-hydroxyquinoline core, combined with di-halogenation, provides a strong rationale for prioritizing this compound for further investigation.

Future research should focus on the systematic validation of its predicted activities using the protocols outlined in this guide. Subsequent studies should aim to elucidate its precise mechanisms of action, including the identification of specific molecular targets. Furthermore, structure-activity relationship (SAR) studies involving the synthesis and evaluation of novel derivatives of this compound could lead to the development of even more potent and selective therapeutic candidates. This technical guide serves as a critical first step in unlocking the potential of this promising, yet understudied, molecule.

References

- 1. journal.ijresm.com [journal.ijresm.com]

- 2. researchgate.net [researchgate.net]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]

- 9. nbinno.com [nbinno.com]

- 10. 4-Hydroxyquinoline | Antibacterial | TargetMol [targetmol.com]

- 11. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. The stringent response modulates 4-hydroxy-2-alkylquinoline biosynthesis and quorum-sensing hierarchy in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analysis of Pseudomonas aeruginosa 4-hydroxy-2-alkylquinolines (HAQs) reveals a role for 4-hydroxy-2-heptylquinoline in cell-to-cell communication - PMC [pmc.ncbi.nlm.nih.gov]

5,7-Dichloro-4-hydroxyquinoline derivatives and analogs

An In-Depth Technical Guide to 5,7-Dichloro-4-hydroxyquinoline Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The quinoline ring system represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. Among its many variations, the this compound motif serves as a crucial building block for the development of novel compounds targeting a spectrum of diseases. This technical guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of this compound and its analogs. We delve into the key synthetic methodologies, explore the structure-activity relationships (SAR) that govern their efficacy, and present their applications as anticancer, neuroprotective, and antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate further innovation in this promising area of chemical biology.

Chapter 1: The Quinoline Scaffold in Drug Discovery

The Privileged Nature of the Quinoline Core

Quinoline, a bicyclic aromatic heterocycle, is a cornerstone of drug design. Its rigid structure and ability to form various non-covalent interactions (hydrogen bonds, π-π stacking) allow it to bind effectively to a multitude of biological targets.[1] Both natural and synthetic quinoline analogs have demonstrated significant biological activities, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory properties.[1] This versatility has cemented its status as a "privileged scaffold," a molecular framework that is recurrently found in active pharmaceutical ingredients.

Significance of the this compound Motif

The specific substitution pattern of this compound imparts distinct chemical and biological properties. The electron-withdrawing chlorine atoms at positions 5 and 7 significantly modulate the electronic character of the ring system, influencing its reactivity and binding affinity to target proteins.[2] The hydroxyl group at position 4 is a key functional handle, allowing for further chemical modification and acting as a hydrogen bond donor/acceptor. This scaffold is a versatile precursor for developing targeted therapeutic agents, particularly kinase inhibitors, by competitively binding to the ATP-binding cleft of various protein kinases.[3]

Chapter 2: Synthetic Strategies and Methodologies

The construction and derivatization of the quinoline scaffold are central to exploring its therapeutic potential. The choice of synthetic route is critical, as it dictates the feasibility of introducing diverse functional groups to probe structure-activity relationships.

Foundational Synthesis of the Quinoline Core

A classic and robust method for constructing the 4-hydroxyquinoline core is the Gould-Jacobs reaction. This process typically involves the reaction of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization and subsequent saponification and decarboxylation.[3] For the synthesis of chlorinated quinolines, halogenated anilines serve as the primary starting materials.[3]

Protocol: Synthesis of the Key Precursor, 4,7-Dichloroquinoline

The synthesis of 4,7-dichloroquinoline is a foundational multi-step process that provides a key intermediate for numerous derivatives. The causality behind this pathway lies in the sequential construction and modification of the quinoline ring system.

Step A: Ethyl α-carbethoxy-β-m-chloroanilinoacrylate Formation

-

Combine m-chloroaniline (1.0 mole) and ethyl ethoxymethylenemalonate (1.1 moles) in a 500-mL round-bottomed flask.[4][5]

-

Add a few boiling chips and heat the mixture on a steam bath for 1 hour, allowing the evolved ethanol to escape.[4][5]

-

Scientific Rationale: This step is a vinylogous nucleophilic substitution where the aniline nitrogen attacks the electrophilic carbon of the ethoxy group, forming the key anilinoacrylate intermediate. Heating drives the reaction to completion by removing the ethanol byproduct.

-

Step B: Cyclization to 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid

-

Heat 1 L of a high-boiling solvent like Dowtherm A to vigorous boiling in a 5-L flask equipped with an air condenser.[4][5]

-

Pour the warm product from Step A through the condenser into the boiling solvent.[4][5]

-

Continue heating for 1 hour to facilitate thermal cyclization. A significant portion of the product will crystallize.[4][5]

-

Scientific Rationale: The high temperature induces an intramolecular cyclization (a Conrad-Limpach-Knorr type reaction), followed by elimination to form the quinoline ring.

-

-

Cool the mixture, filter the solid, and wash with Skellysolve B to remove impurities.[5]

-

Mix the air-dried solid with 1 L of 10% aqueous sodium hydroxide and reflux for approximately 1 hour until the solid ester dissolves (saponification).[4][5]

-

Cool the solution and acidify with concentrated hydrochloric acid to precipitate the 7-chloro-4-hydroxy-3-quinolinecarboxylic acid.[4]

-

Collect the acid by filtration and wash thoroughly with water.[5]

Step C: Decarboxylation and Chlorination to 4,7-dichloroquinoline

-

Suspend the dried acid from Step B in 1 L of Dowtherm A in a 2-L flask.[5]

-

Boil the mixture for 1 hour under a nitrogen stream to remove water and induce decarboxylation, yielding 7-chloro-4-quinolinol.[4][5]

-

Cool the solution to room temperature and add phosphorus oxychloride (POCl₃, 0.98 mole).[5]

-

Raise the temperature to 135–140°C and stir for 1 hour.[4][5]

-

Scientific Rationale: POCl₃ is a powerful chlorinating agent that converts the hydroxyl group at the C4 position into a chlorine atom, a good leaving group for subsequent nucleophilic substitution reactions.

-

-

Cool the reaction mixture and pour it into a separatory funnel.[5]

-

Wash with 10% hydrochloric acid. Cool the combined acid extracts in ice and neutralize with 10% sodium hydroxide to precipitate the final product, 4,7-dichloroquinoline.[4][5]

-

Collect the solid, wash with water, and dry. Recrystallization from a suitable solvent like Skellysolve B yields the pure product.[4]

General Synthetic Pathways for Derivatization

The this compound scaffold allows for modification at several positions. Palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, are powerful methods for introducing aryl or heteroaryl groups.[3] The hydroxyl group at C4 can be converted to a chlorine atom (as shown above), which can then be displaced by various nucleophiles (e.g., amines) to generate diverse 4-aminoquinoline derivatives.[6]

The following diagram illustrates the common pathways for synthesizing and diversifying the quinoline core.

References

- 1. researchgate.net [researchgate.net]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of 4,7-Dichloroquinoline - Chempedia - LookChem [lookchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Unknown: A Technical Guide to the Presumptive Safety and Toxicity Profile of 5,7-Dichloro-4-hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course Through Data Scarcity

In the landscape of chemical research and drug development, it is not uncommon to encounter compounds with significant potential but sparse direct safety and toxicological data. 5,7-Dichloro-4-hydroxyquinoline presents such a case. While its structural motifs suggest a range of biological activities, a comprehensive, publicly available toxicological profile remains to be established. This guide, therefore, adopts a scientifically rigorous approach of toxicological inference. By examining the known safety and toxicity data of structurally analogous quinoline derivatives, we can construct a presumptive profile for this compound. This document is intended to serve as a foundational resource for researchers, providing critical insights to guide initial handling, experimental design, and the development of a robust safety assessment strategy. It is imperative to recognize that this profile is predictive and must be substantiated by empirical testing as research progresses.

The Quinoline Scaffold: A Double-Edged Sword of Bioactivity and Toxicity

Quinoline and its derivatives are heterocyclic aromatic compounds that form the core of numerous pharmaceuticals and biologically active molecules. Their utility spans anticancer, anti-inflammatory, and antimicrobial applications.[1] However, this bioactivity is intrinsically linked to a potential for toxicity. The parent quinoline molecule, for instance, is a known carcinogen and can induce cellular damage.[2][3] The toxicological profile of any quinoline derivative is heavily influenced by the nature and position of its functional groups. Halogenation, as seen in this compound, can significantly alter a molecule's electronic properties, lipophilicity, and metabolic fate, thereby modulating its toxic potential.

Physicochemical Properties and Toxicokinetic Predictions

Direct experimental data on the physicochemical properties of this compound are limited. However, based on its structure and data from similar compounds, we can infer the following:

| Property | Predicted Value/Characteristic | Implication for Toxicity |

| Molecular Formula | C₉H₅Cl₂NO | - |

| Molecular Weight | 214.05 g/mol | May allow for dermal absorption. |

| Appearance | Likely a solid powder. | Potential for respiratory exposure as dust. |

| Water Solubility | Predicted to be low. | May lead to bioaccumulation. A related compound, this compound-3-carboxylic acid, has a low water solubility of approximately 25 mg/L.[4] |

| LogP (Octanol-Water Partition Coefficient) | Predicted to be moderate to high. | Increased likelihood of penetrating biological membranes and potential for bioaccumulation. |

Toxicokinetic Considerations (Absorption, Distribution, Metabolism, Excretion - ADME):

-

Absorption: Due to its predicted lipophilicity, absorption across the gastrointestinal tract and potentially the skin is likely. Inhalation of fine particulates could also be a route of exposure.

-

Distribution: The compound is expected to distribute into tissues, with potential for accumulation in adipose tissue due to its lipophilic nature.

-

Metabolism: The quinoline ring is susceptible to oxidative metabolism by cytochrome P450 enzymes in the liver. Hydroxylation is a common metabolic pathway for quinoline derivatives.[5] The presence of chlorine atoms may influence the rate and sites of metabolism. It is crucial to characterize the metabolites, as they could be more or less toxic than the parent compound.

-

Excretion: Metabolites are typically conjugated (e.g., with glucuronic acid or sulfate) to increase water solubility and facilitate renal or biliary excretion.[3]

A Composite Picture of Toxicity: Insights from Structural Analogs

In the absence of direct data, we will examine the toxicological profiles of three key structural analogs:

-

5,7-Dichloro-8-hydroxyquinoline: Isomeric to the target compound, differing only in the position of the hydroxyl group.

-

5,7-Dichloro-2-methyl-8-hydroxyquinoline (Chlorquinaldol): A methylated and isomeric analog.

-

Other Dichloro-quinoline derivatives: To provide a broader context of the effects of dichlorination.

Acute Toxicity

Acute toxicity data for closely related compounds suggest a potential for harm upon single, high-dose exposure.

| Compound | Route | Species | LD50/Toxicity Value | Reference |

| Quinoline | Oral | Rat | 1377 mg/kg bw | [3] |

| 2-Methylquinoline | Oral | Rat | 1230 mg/kg bw | [3] |

| 5,7-Dichloro-2-methyl-8-hydroxyquinoline (Chlorquinaldol) | Oral | - | Harmful if swallowed (GHS Category 4) | [6][7] |

Based on this data, it is prudent to handle this compound as a substance that is harmful if swallowed .

Local Irritation and Sensitization

A consistent finding across various chlorinated hydroxyquinolines is the potential for local irritation.

-

Skin Irritation: 5,7-Dichloro-8-hydroxyquinoline is classified as a skin irritant.[8] Safety data for 4,7-dichloroquinoline also indicates it causes skin irritation.[9] Therefore, direct skin contact with this compound should be avoided.

-

Eye Irritation: Serious eye irritation is a noted hazard for 5,7-Dichloro-8-hydroxyquinoline.[8]

-

Respiratory Irritation: Inhalation of dusts may cause respiratory tract irritation.[6][10]

-

Skin Sensitization: Some quinoline derivatives may cause allergic skin reactions.[6] While not universally reported for all analogs, the potential for sensitization should be considered, and repeated skin contact should be minimized.

Genotoxicity and Carcinogenicity

The genotoxic and carcinogenic potential of quinoline derivatives is a significant concern.

-

Genotoxicity: Quinoline itself is considered a possible mutagen.[3] Limited in vitro data on some methylquinoline isomers also show positive results.[3] The hydroxylation of quinoline, however, has been shown to detoxify its genotoxic potential in some assays.[5]

-

Carcinogenicity: Quinoline is carcinogenic in animal models, causing cancers of the liver and blood vessels.[11] There is insufficient data on the carcinogenicity of most dichlorinated hydroxyquinolines to make a definitive assessment.

Given the known hazards of the parent quinoline scaffold, a cautious approach is warranted. This compound should be handled as a potential mutagen and carcinogen until empirical data proves otherwise.

Neurotoxicity

Certain halogenated hydroxyquinolines have been associated with neurotoxicity. For instance, clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) administered to beagle dogs resulted in gait disturbances and pathological changes in the spinal cord.[12] While this is an iodo- and not a dichloro- derivative, it highlights a potential class effect that should not be overlooked.

Ecotoxicity

Safety data for this compound-3-carboxylic acid indicates that it is toxic to aquatic life with long-lasting effects.[4] This suggests that this compound may also pose a risk to the aquatic environment, and appropriate disposal measures are necessary.

Experimental Protocols for Safety Assessment

For any research program involving this compound, a tiered approach to toxicity testing is recommended.

Initial In Vitro Screening Workflow

Caption: Initial in vitro screening workflow for this compound.

Methodology: Ames Test (Bacterial Reverse Mutation Assay)

-

Strains: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) to detect different types of mutations.

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to identify metabolites that may be genotoxic.

-

Procedure: a. Prepare various concentrations of this compound. b. In a test tube, combine the test compound, the bacterial culture, and either the S9 mix or a buffer. c. After a brief pre-incubation, add molten top agar and pour the mixture onto minimal glucose agar plates. d. Incubate the plates for 48-72 hours at 37°C.

-

Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result for mutagenicity.

Signaling Pathways of Potential Concern

The biological activity of quinoline derivatives often involves interaction with key cellular signaling pathways. While the specific targets of this compound are unknown, its structural similarity to kinase inhibitors suggests that it may interfere with protein kinase signaling cascades.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Disruption of such pathways can lead to a variety of toxicological outcomes, including cytotoxicity, altered cell proliferation, and developmental defects.

Summary and Recommendations

This technical guide provides a presumptive safety and toxicity profile for this compound based on data from structurally related compounds.

Key Presumptive Hazards:

-

Acute Oral Toxicity: Harmful if swallowed.

-

Local Effects: Causes skin and serious eye irritation. May cause respiratory irritation.

-

Sensitization: Potential for allergic skin reactions.

-

Chronic Effects: Handle as a potential mutagen and carcinogen.

-

Ecotoxicity: Likely toxic to aquatic life.

Recommendations for Safe Handling:

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, especially when handling powders.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

-

-

Hygiene: Avoid ingestion, inhalation, and contact with skin and eyes. Wash hands thoroughly after handling.

Future Directions:

The presumptive profile presented herein serves as a starting point. It is critical that researchers generate empirical data for this compound to confirm or refute these predictions. A tiered testing strategy, beginning with in vitro assays for cytotoxicity and genotoxicity, is strongly recommended before proceeding to more complex biological studies.

References

- 1. brieflands.com [brieflands.com]

- 2. health.state.mn.us [health.state.mn.us]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. echemi.com [echemi.com]

- 5. Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chlorquinaldol | C10H7Cl2NO | CID 6301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. fishersci.nl [fishersci.nl]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. chembk.com [chembk.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. The oral toxicity of clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomy of a Scaffold: A Technical Guide to 5,7-Dichloro-4-hydroxyquinoline and its Isomers in Drug Discovery

Introduction: A Tale of Two Isomers

Within the vast and intricate world of medicinal chemistry, the quinoline nucleus stands as a "privileged scaffold," a foundational structure from which a multitude of therapeutic agents have been born.[1][2] This guide delves into the research landscape of a specific dichloro-substituted quinoline derivative, 5,7-dichloro-4-hydroxyquinoline, and its biologically significant isomer, 5,7-dichloro-8-hydroxyquinoline. While structurally similar, these two molecules have embarked on divergent paths in the realm of drug discovery. This compound has emerged as a crucial building block for a new generation of targeted cancer therapeutics—kinase inhibitors.[1] In contrast, 5,7-dichloro-8-hydroxyquinoline has a long-established history as a potent antimicrobial agent, leveraging a fundamentally different mechanism of action.[3]

This technical guide will provide researchers, scientists, and drug development professionals with an in-depth exploration of these two molecules. We will dissect their synthesis, elucidate their distinct mechanisms of action, present key structure-activity relationship (SAR) data, and provide detailed experimental protocols. The narrative is designed not merely to list facts, but to explain the scientific rationale behind the experimental choices, offering a deeper understanding of how these versatile scaffolds can be harnessed for therapeutic innovation.

Part 1: The Kinase Inhibitor Scaffold - this compound

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1][4] this compound serves as a key intermediate in the synthesis of potent kinase inhibitors, prized for its ability to be chemically modified to achieve high affinity and selectivity for the ATP-binding pocket of various kinases.[1]

Synthesis and Chemical Properties

The primary route for synthesizing the 4-hydroxyquinoline core is the Gould-Jacobs reaction .[5] This thermal cyclization method involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization, subsequent hydrolysis, and decarboxylation to yield the 4-quinolinone core.[5][6]

Key Chemical Properties:

-

IUPAC Name: 5,7-dichloro-1H-quinolin-4-one[1]

-

Molecular Formula: C₉H₅Cl₂NO

-

Appearance: Solid

-

Significance of Substituents: The chlorine atoms at the 5 and 7 positions are crucial for modulating the electronic properties and lipophilicity of the molecule, which in turn influences its binding affinity to target proteins. The 4-hydroxyl group (in its tautomeric 4-oxo form) provides a key hydrogen bonding interaction within the kinase ATP-binding site.

Detailed Synthesis Protocol: Gould-Jacobs Reaction for 7-Chloro-4-hydroxyquinoline

This protocol outlines the synthesis of a precursor to this compound, which can then be further chlorinated. The rationale for this multi-step approach is to control the regioselectivity of the chlorination.

Step A: Ethyl α-carbethoxy-β-m-chloroanilinoacrylate

-

Combine 127.5 g (1.0 mole) of m-chloroaniline and 233 g (1.1 moles) of ethyl ethoxymethylenemalonate in a 500-ml round-bottomed flask with a few boiling chips.[7]

-

Heat the mixture on a steam bath for 1 hour, allowing the ethanol byproduct to evaporate.[7] The resulting warm product is used directly in the next step.

Step B: 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid

-

In a 5-liter round-bottomed flask equipped with an air condenser, heat 1 liter of a high-boiling inert solvent (e.g., Dowtherm A) to vigorous boiling (approx. 250-260°C).[7][8] This high temperature is necessary to provide the activation energy for the intramolecular cyclization.

-

Pour the product from Step A through the condenser into the boiling solvent.[7]

-

Continue heating for 1 hour, during which the cyclized product will crystallize.[7]

-

Cool the mixture, filter the solid, and wash with a non-polar solvent (e.g., Skellysolve B) to remove impurities.[7]

-

Mix the air-dried solid with 1 liter of 10% aqueous sodium hydroxide and reflux until the solid completely dissolves (approx. 1 hour). This step performs saponification of the ester.[7]

-

Cool the saponification mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.[7]

-

Collect the 7-chloro-4-hydroxy-3-quinolinecarboxylic acid by filtration and wash thoroughly with water.[7]

Step C: 7-Chloro-4-quinolinol (7-Chloro-4-hydroxyquinoline)

-

Suspend the air-dried acid from Step B in 1 liter of Dowtherm A in a 2-liter flask with a stirrer and reflux condenser.[7]

-

Boil the mixture for 1 hour under a stream of nitrogen to facilitate the removal of water and induce decarboxylation.[7] The product of this step is 7-chloro-4-hydroxyquinoline. Further chlorination would be required to produce this compound.

Mechanism of Action: Targeting Aberrant Signaling

Derivatives of this compound primarily function as ATP-competitive kinase inhibitors . The quinoline scaffold acts as a mimic of the adenine ring of ATP, occupying the ATP-binding pocket of the target kinase. This prevents the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade that drives cancer cell proliferation, survival, and angiogenesis.[1][2][9]

Key Signaling Pathways Targeted by Derivatives:

-

EGFR/VEGFR Signaling: Many derivatives are designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), crucial pathways in tumor growth and angiogenesis.[10]

-

HIF-1α Signaling Pathway: Under hypoxic conditions, common in solid tumors, the HIF-1α pathway is activated. Certain 4-aminoquinoline analogs have been shown to inhibit HIF-1α expression.[11]

-

Pim-1 Kinase Pathway: Pim-1 is a serine/threonine kinase often overexpressed in prostate and other cancers. 8-hydroxyquinoline-7-carboxylic acid derivatives have shown inhibitory activity against Pim-1.[9]

Structure-Activity Relationship (SAR) and Quantitative Data

The therapeutic efficacy of these kinase inhibitors is highly dependent on the nature and position of substituents on the quinoline core.

General SAR Insights:

-

Position 4: Amino side chain substituents are crucial for antiproliferative activity. The length of this side chain is also important, with two CH₂ units often being optimal.[4]

-

Position 7: Large, bulky alkoxy substituents at this position can be beneficial for antiproliferative activity.[4]

-